Technical Monograph: (S)-2-Amino-8-Oxo-Decanoic Acid Methyl Ester
Technical Monograph: (S)-2-Amino-8-Oxo-Decanoic Acid Methyl Ester
Synonyms: H-Aoda-OMe, Methyl (2S)-2-amino-8-oxodecanoate CAS: 635680-16-9 (Acid), Derivative of 183506-66-3 (Apicidin)[1]
Executive Summary & Molecular Architecture
(S)-2-Amino-8-oxo-decanoic acid methyl ester (H-Aoda-OMe) is the synthetic precursor to the non-proteinogenic amino acid Aoda , the pharmacophore defining the potency of Apicidin . Apicidin is a cyclic tetrapeptide fungal metabolite exhibiting nanomolar inhibition of histone deacetylases (HDACs), specifically targeting Class I HDACs.
While many HDAC inhibitors (e.g., SAHA) utilize a hydroxamic acid zinc-binding group (ZBG), Aoda employs an ethyl ketone side chain. In the context of the methyl ester intermediate, the molecule represents a "masked" warhead. The C8-ketone is positioned to interact with the active site zinc ion (
Chemo-Physical Profile
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 215.29 g/mol | |
| Physical State | Colorless Oil / Low-melting Solid | Often handled as HCl salt (Solid) |
| Chirality | (S)-Enantiomer | Essential for bioactivity (L-amino acid analog) |
| Solubility | MeOH, DCM, DMSO, EtOAc | Lipophilic side chain aids organic solubility |
| pKa (Predicted) | Esterification lowers pKa of amine vs free acid |
Synthetic Pathways & Process Chemistry
The synthesis of H-Aoda-OMe presents a specific challenge: constructing a 10-carbon chain with a distal ketone while preserving the
The Cross-Metathesis Strategy (Grubbs)
This route utilizes the "Chiral Pool" starting material (S)-Allylglycine , ensuring the stereocenter is established before the chain extension.
Mechanism & Causality:
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Substrate Selection: (S)-N-Boc-Allylglycine methyl ester provides the C1–C5 backbone with the chiral center fixed.
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Olefin Metathesis: Reaction with hex-5-en-2-one using a Ruthenium carbene complex (Grubbs II or Hoveyda-Grubbs) couples the fragments.
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Hydrogenation: Saturation of the resulting internal alkene yields the final saturated 8-oxo skeleton without affecting the ketone or the carbamate protection.
Figure 1: Convergent synthesis of the protected Aoda scaffold via Olefin Cross-Metathesis.
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxodecanoic acid methyl ester via Cross-Metathesis.
Reagents & Equipment[3][4]
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(S)-N-Boc-allylglycine methyl ester (1.0 eq)
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Hex-5-en-2-one (3.0 eq) - Excess drives equilibrium in CM
-
Grubbs Catalyst, 2nd Generation (2-5 mol%)
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Dichloromethane (DCM), anhydrous, degassed
-
Palladium on Carbon (10% Pd/C)[2]
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Hydrogen gas (
) balloon
Step-by-Step Methodology
Phase 1: Olefin Cross-Metathesis
-
Setup: Flame-dry a round-bottom flask and purge with argon. Add (S)-N-Boc-allylglycine methyl ester (10 mmol) dissolved in anhydrous DCM (0.1 M concentration).
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Why: High dilution prevents varying degrees of oligomerization, though CM is generally robust.
-
-
Addition: Add hex-5-en-2-one (30 mmol).
-
Catalysis: Add Grubbs II catalyst (0.2 mmol) in one portion.
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Reflux: Fit with a reflux condenser and heat to 40°C for 12–24 hours under argon. Monitor by TLC (stain with KMnO4 to visualize alkenes).
-
Workup: Evaporate solvent in vacuo. The crude dark oil contains ruthenium byproducts.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The product is the
-unsaturated intermediate.
Phase 2: Hydrogenation
-
Solvation: Dissolve the purified alkene intermediate in MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w of substrate) under nitrogen flow.
-
Safety: Pd/C is pyrophoric; ensure inert atmosphere during addition.
-
-
Reduction: Purge the flask with
(balloon pressure) and stir vigorously at Room Temperature for 4–6 hours.-
Control: Do not heat; high temperature might induce ketalization or ester reduction (though rare with Pd/C).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate to yield (S)-N-Boc-Aoda-OMe as a colorless to pale yellow oil.
Phase 3: Deprotection (Optional - To generate free amine salt)
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Dissolve N-Boc-Aoda-OMe in 4M HCl in Dioxane.
-
Stir for 1 hour. Precipitate with diethyl ether.
-
Filter to collect H-Aoda-OMe · HCl salt.
Chemical Reactivity & Stability
The free base of H-Aoda-OMe possesses both a primary amine and a ketone. While the 8-position is distal, preventing immediate 5- or 6-membered ring formation (hemiaminal), long-term storage of the free base can lead to:
-
Intermolecular Schiff Bases: Polymerization via amine-ketone condensation.
-
Racemization: The
-proton is acidic. Prolonged exposure to basic conditions (e.g., triethylamine) can racemize the C2 center.
Storage Protocol:
-
Preferred Form: HCl or TFA salt (prevents amine oxidation and reaction with ketone).
-
Temperature: -20°C, desiccated.
-
Solvent Compatibility: Avoid storing in acetone (trans-imination risk).
Application: HDAC Inhibition & Apicidin
The biological value of H-Aoda-OMe lies in its incorporation into Apicidin. The ketone moiety acts as a reversible electrophile.
Mechanism of Action:
In the HDAC active site, the Zinc ion (
Figure 2: Pharmacological logic of the Aoda residue within the HDAC active site.
References
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Rodriquez, M., et al. (2006). "Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors."[3] The Journal of Organic Chemistry, 71(1), 103-107.[3] Link
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Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences, 93(23), 13143-13147. Link
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Murray, P. J., et al. (2001). "The first synthesis of apicidin A." Tetrahedron Letters, 42(37), 6547-6550. Link
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PubChem. "(S)-2-Amino-8-oxo-decanoic acid methyl ester."[1] National Library of Medicine. Link
